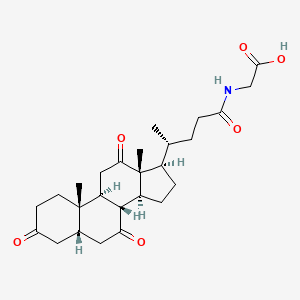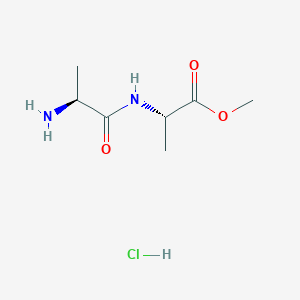
(3,3-Dimethylcyclohexyl)methanol
Descripción general
Descripción
The compound (3,3-Dimethylcyclohexyl)methanol is not directly mentioned in the provided papers, but related compounds and methodologies can offer insights into its chemical nature. The synthesis and properties of structurally related compounds have been explored, which can provide a foundation for understanding the synthesis, structure, and reactivity of this compound.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For instance, a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives has been developed using a Prins-type cyclization reaction catalyzed by hafnium triflate . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their reactivity and physical properties. For example, the crystal structure of a related compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, was determined using single-crystal X-ray diffraction, revealing a non-planar 1,3-dioxane ring with a chair conformation . This information on ring conformation and intermolecular interactions could be relevant when considering the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The synthesis of 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate involved acidic cyclization and exhibited interesting reactivity with nucleophiles . Although this compound is not directly related to this compound, the principles of reactivity, such as the influence of a methano-bridge on nucleophilic attacks, could be informative.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the synthesis of chiral methanols and their conversion to various derivatives was described, highlighting the importance of stereochemistry and isotopic labeling in determining physical properties like melting points and enantiomeric excess . These aspects are essential for understanding the properties of this compound, especially if chiral or isotopically labeled versions of the compound are of interest.
Aplicaciones Científicas De Investigación
Catalytic Conversion of CO2 to Methanol
Research has demonstrated the feasibility of converting carbon dioxide to methanol via catalytic processes, which is a crucial step in carbon recycling and the development of renewable energy sources. A study outlined the hydrogenation of CO2 to methanol using tandem catalysis with dimethylamine and a ruthenium complex, achieving over 95% conversion of CO2 to a mixture of methanol and dimethylformamide under basic conditions (Rezayee, Huff, & Sanford, 2015). Another work on the reaction mechanism of methanol carboxylation to dimethyl carbonate highlights the different catalytic routes possible for methanol derivatives, offering insights into the efficiency of various catalysts (Aresta, Dibenedetto, Pastore, Pápai, & Schubert, 2006).
Methanol as a Building Block for Cleaner Fuels
The synthesis of dimethyl ether (DME) from methanol represents a promising route for producing cleaner combustion fuels. A computational study suggested a novel synthesis route for methanol dehydration to DME through the application of strong electric fields, showcasing the potential of methanol in the "Methanol Economy" scenario for energy production in an environmentally friendly manner (Cassone, Pietrucci, Saija, Guyot, Šponer, & Saitta, 2017).
Methanol for Hydrogen Production and Utilization
The role of methanol in hydrogen generation for fuel cell applications has been explored, with methanol serving as a critical component for obtaining hydrogen through various reforming processes. This aligns with strategies for reducing CO2 emissions and leveraging methanol as a sustainable energy carrier (Dalena, Senatore, Basile, Knani, Basile, & Iulianelli, 2018).
Electrochemical and Photocatalytic Applications
Studies have also delved into the electrochemical and photocatalytic uses of methanol, including its role in the selective hydrogenation of CO2 to methanol and the synthesis of dimethyl carbonate from CO and methanol. These processes are fundamental to the development of technologies for carbon capture and utilization, offering pathways to convert greenhouse gases into valuable chemicals (Figueiredo, Trieu, Eiden, & Koper, 2017).
Safety and Hazards
Mecanismo De Acción
The pharmacokinetics of alcohols involve absorption, distribution, metabolism, and excretion. They are rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Metabolism of alcohols primarily occurs in the liver, where they are oxidized to acetaldehyde and then to acetic acid. The acetic acid can then be further metabolized and eventually excreted as carbon dioxide and water .
The action of alcohols and their effects can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the presence of food in the stomach can slow the absorption of alcohol, reducing its effects .
Análisis Bioquímico
Biochemical Properties
(3,3-Dimethylcyclohexyl)methanol plays a role in various biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for understanding the metabolic pathways involving this compound. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, it may affect the expression of genes related to metabolic processes and cellular stress responses. Additionally, this compound can impact cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, this compound may inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing substrate access. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including cellular stress and damage to tissues. These threshold effects are important for determining safe and effective dosages for research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of metabolites that can enter other biochemical pathways. This compound can also affect metabolic flux by altering the activity of key enzymes and the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The activity and function of this compound are influenced by its localization within the cell .
Propiedades
IUPAC Name |
(3,3-dimethylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-4-8(6-9)7-10/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZDBRGSBDTGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554758 | |
| Record name | (3,3-Dimethylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102369-67-5 | |
| Record name | 3,3-Dimethylcyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102369-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,3-Dimethylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

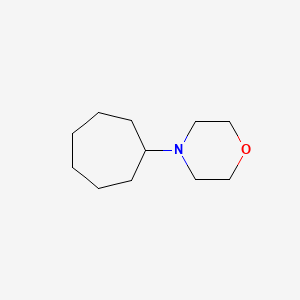
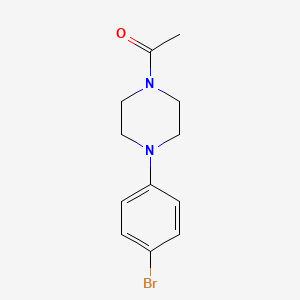

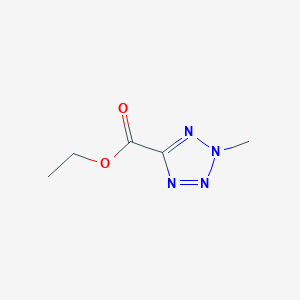
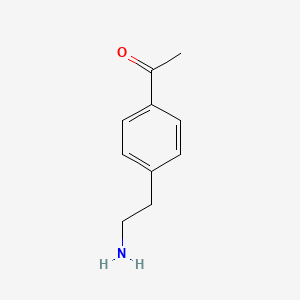
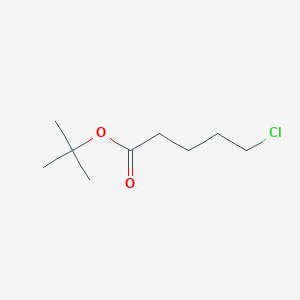

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)
![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)
